molecular formula C18H20INO2 B2652624 4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde CAS No. 911365-99-6

4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde

Cat. No.: B2652624
CAS No.: 911365-99-6
M. Wt: 409.267
InChI Key: LBPQUHDRSVCJNF-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde is an organic compound that features a benzaldehyde core substituted with a diethylamino group and an iodinated benzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde typically involves multiple steps:

    Formation of 4-(Diethylamino)benzaldehyde: This can be achieved by the reaction of 4-nitrobenzaldehyde with diethylamine under reducing conditions.

    Iodination of Benzyl Alcohol: 4-Iodobenzyl alcohol can be synthesized by the iodination of benzyl alcohol using iodine and a suitable oxidizing agent.

    Etherification: The final step involves the etherification of 4-(Diethylamino)benzaldehyde with 4-iodobenzyl alcohol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in the presence of copper(I) iodide as a catalyst.

Major Products

    Oxidation: 4-(Diethylamino)-2-[(4-carboxybenzyl)oxy]benzaldehyde.

    Reduction: 4-(Diethylamino)-2-[(4-hydroxybenzyl)oxy]benzaldehyde.

    Substitution: 4-(Diethylamino)-2-[(4-azidobenzyl)oxy]benzaldehyde.

Scientific Research Applications

4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The diethylamino group can enhance its binding affinity to certain molecular targets, while the iodinated benzyl ether can facilitate its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)benzaldehyde: Lacks the iodinated benzyl ether, making it less versatile in certain applications.

    4-Iodobenzyl alcohol: Lacks the diethylamino group and aldehyde functionality, limiting its reactivity.

    4-(Diethylamino)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of the iodinated benzyl ether.

Uniqueness

4-(Diethylamino)-2-[(4-iodobenzyl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(diethylamino)-2-[(4-iodophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-3-20(4-2)17-10-7-15(12-21)18(11-17)22-13-14-5-8-16(19)9-6-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPQUHDRSVCJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)OCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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